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Compound of Interest

Compound Name: 2-Heptyn-1-ol

Cat. No.: B092533

An In-depth Technical Guide on the Core Chemical Features of 2-Heptyn-1-ol
Executive Summary

2-Heptyn-1-ol is a bifunctional organic molecule that features a primary alcohol and an internal
alkyne. This unique combination of reactive sites makes it a valuable and versatile building
block in organic synthesis, particularly for the construction of complex molecular architectures
found in pharmaceuticals and other fine chemicals.[1] This technical guide provides a
comprehensive overview of the key chemical features of 2-Heptyn-1-ol, including its
physicochemical properties, spectroscopic data, and important chemical transformations,
tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

2-Heptyn-1-ol is a colorless liquid under standard conditions.[2] A summary of its key physical
and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 2-Heptyn-1-ol
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Property Value

IUPAC Name hept-2-yn-1-ol[1]
CAS Number 1002-36-4[1]
Molecular Formula C7H120[1]
Molecular Weight 112.17 g/mol [1]
Density 0.880 g/mL at 25 °C
Boiling Point 89-90 °C / 16 mmHg
Refractive Index (n2°/D) 1.455

Flash Point 78 °C (172.4 °F)
InChl Key OGDYROFIXDTQK-UHFFFAOYSA-N[1]
SMILES CCCCC#CCOJ1]

Spectroscopic Data

The structure of 2-Heptyn-1-ol can be unequivocally confirmed using a combination of
spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum of 2-Heptyn-1-ol displays characteristic signals that
correspond to the various protons in the molecule. The methylene protons adjacent to the
hydroxyl group appear as a triplet, while the terminal methyl group of the butyl chain also
presents as a triplet. The remaining methylene protons and the hydroxyl proton give rise to
more complex signals.

13C NMR: The carbon-13 NMR spectrum is a powerful tool for identifying the carbon skeleton.
The two sp-hybridized carbons of the alkyne typically appear in the range of 70-90 ppm. The
carbon bearing the hydroxyl group is found further downfield, while the aliphatic carbons of the
butyl chain appear at higher field strengths.

Table 2: NMR Spectroscopic Data for 2-Heptyn-1-ol

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.nbinno.com/article/pharmaceutical-intermediates/understanding-2-heptyn-1-ol-properties-uses-manufacturing-excellence-china-pr
https://www.nbinno.com/article/pharmaceutical-intermediates/understanding-2-heptyn-1-ol-properties-uses-manufacturing-excellence-china-pr
https://www.nbinno.com/article/pharmaceutical-intermediates/understanding-2-heptyn-1-ol-properties-uses-manufacturing-excellence-china-pr
https://www.nbinno.com/article/pharmaceutical-intermediates/understanding-2-heptyn-1-ol-properties-uses-manufacturing-excellence-china-pr
https://www.nbinno.com/article/pharmaceutical-intermediates/understanding-2-heptyn-1-ol-properties-uses-manufacturing-excellence-china-pr
https://www.nbinno.com/article/pharmaceutical-intermediates/understanding-2-heptyn-1-ol-properties-uses-manufacturing-excellence-china-pr
https://www.benchchem.com/product/b092533?utm_src=pdf-body
https://www.benchchem.com/product/b092533?utm_src=pdf-body
https://www.benchchem.com/product/b092533?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092533?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Nucleus Chemical Shift (6, ppm)

H Predicted values: ~0.9 (t, 3H), ~1.4 (m, 4H),
~2.2 (m, 2H), ~4.2 (t, 2H), OH signal variable

15C Literature values may vary slightly based on

solvent: ~13.6, 18.5, 30.8, 51.2, 77.5, 86.5

Infrared (IR) Spectroscopy

The IR spectrum of 2-Heptyn-1-ol is characterized by a strong, broad absorption band in the
region of 3200-3600 cm~1* due to the O-H stretching vibration of the alcohol. A weaker, sharp
absorption around 2200-2260 cm~1 is indicative of the C=C stretching of the internal alkyne.

Table 3: Key IR Absorptions for 2-Heptyn-1-ol

Wavenumber (cm—?) Functional Group
3200-3600 (broad) O-H (alcohol)
2850-2960 C-H (alkane)
2200-2260 (weak) C=C (alkyne)
1000-1260 C-0O (alcohol)

Mass Spectrometry (MS)

The mass spectrum of 2-Heptyn-1-ol will show a molecular ion peak (M*) at m/z = 112. The
fragmentation pattern will be influenced by the presence of the hydroxyl group and the alkyl
chain. Common fragmentation pathways include the loss of water (M-18) and cleavage of the
carbon-carbon bonds in the butyl group.

Experimental Protocols for Key Reactions

The dual functionality of 2-Heptyn-1-ol allows for a wide range of chemical transformations at
both the alcohol and alkyne moieties.

Synthesis of 2-Heptyn-1-ol
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A common synthetic route to 2-Heptyn-1-ol involves the reaction of the lithium salt of 1-
pentyne with paraformaldehyde.

Experimental Protocol: Synthesis of 2-Heptyn-1-ol

e To a solution of 1-pentyne in anhydrous tetrahydrofuran (THF) at -78 °C under an inert
atmosphere, a solution of n-butyllithium in hexanes is added dropwise.

e The resulting solution is stirred at -78 °C for 1 hour to ensure complete formation of the
lithium pentynilide.

o Paraformaldehyde is then added in one portion, and the reaction mixture is allowed to warm
to room temperature and stirred overnight.

e The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

e The aqueous layer is extracted with diethyl ether, and the combined organic layers are
washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated
under reduced pressure.

e The crude product is purified by fractional distillation under reduced pressure to afford pure
2-Heptyn-1-ol.

Synthesis Workflow

Nucleophilic Addition

(n—BuLi, THF, -78°C (Paraformaldehyde)

Aqueous Workup Distillation)—>

Click to download full resolution via product page

Synthesis of 2-Heptyn-1-ol
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Oxidation to 2-Heptynoic Acid

The primary alcohol of 2-Heptyn-1-ol can be readily oxidized to the corresponding carboxylic
acid using Jones reagent.

Experimental Protocol: Jones Oxidation

2-Heptyn-1-ol is dissolved in acetone and cooled to 0 °C in an ice bath.

« Jones reagent (a solution of chromium trioxide in sulfuric acid and water) is added dropwise
until the orange color of the Cr(VI) species persists.

e The reaction is quenched by the addition of isopropanol, and the solvent is removed under
reduced pressure.

e The residue is partitioned between water and diethyl ether. The aqueous layer is extracted
with diethyl ether.

e The combined organic layers are dried over anhydrous sodium sulfate, filtered, and
concentrated to give 2-heptynoic acid.

Oxidation Workflow

Gones Reagent, Acetone, 0°C

\—> [Workup & Extractior)@
2-Heptyn-1-ol

Click to download full resolution via product page
Oxidation of 2-Heptyn-1-ol

Etherification via Williamson Ether Synthesis
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The hydroxyl group can be converted to an ether by deprotonation followed by reaction with an
alkyl halide.

Experimental Protocol: Williamson Ether Synthesis

¢ To a suspension of sodium hydride in anhydrous THF at O °C is added a solution of 2-
Heptyn-1-ol in THF.

e The mixture is stirred at room temperature for 30 minutes.
e An alkyl halide (e.g., methyl iodide) is added, and the reaction is stirred overnight.
e The reaction is carefully quenched with water, and the product is extracted with diethyl ether.

e The organic layer is washed, dried, and concentrated. The crude ether is purified by column
chromatography.

Etherification Workflow

Alkyl Halide
SN2 Reaction

Alkoxide Formation

2-Heptyn-1-ol

Click to download full resolution via product page
Etherification of 2-Heptyn-1-ol

Esterification via Steglich Esterification

The alcohol can be esterified with a carboxylic acid using DCC as a coupling agent and DMAP
as a catalyst.

Experimental Protocol: Steglich Esterification
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e To a solution of 2-Heptyn-1-ol, a carboxylic acid (e.g., benzoic acid), and a catalytic amount
of DMAP in dichloromethane (DCM) at 0 °C, DCC is added.

e The reaction mixture is stirred at room temperature overnight.
e The precipitated dicyclohexylurea is removed by filtration.

o The filtrate is washed with dilute acid, then with saturated sodium bicarbonate solution, dried,
and concentrated.

e The resulting ester is purified by column chromatography.

Esterification Workflow

DCC, DMAP, DCM *
’—> Filtration & Workup —D@

2-Heptyn-1-ol + Carboxylic Acid

Click to download full resolution via product page
Esterification of 2-Heptyn-1-ol

Relevance in Drug Development

While 2-Heptyn-1-ol itself is not a therapeutic agent, its structural motifs are of significant
interest in medicinal chemistry. The propargyl alcohol moiety is a known pharmacophore and
has been incorporated into various biologically active molecules. The alkyne can act as a
bioisostere for other functional groups or serve as a handle for "click" chemistry and other
conjugation methods.

Alkynols can exhibit a range of biological activities, including potential cytotoxicity and enzyme
inhibition. Therefore, when using 2-Heptyn-1-ol as a building block, it is crucial to assess the
toxicological profile of the resulting derivatives. The logical progression in a drug discovery

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b092533?utm_src=pdf-body
https://www.benchchem.com/product/b092533?utm_src=pdf-body-img
https://www.benchchem.com/product/b092533?utm_src=pdf-body
https://www.benchchem.com/product/b092533?utm_src=pdf-body
https://www.benchchem.com/product/b092533?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092533?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

program would involve leveraging the reactivity of 2-Heptyn-1-ol to generate a library of
diverse compounds for biological screening and subsequent lead optimization.

Drug Discovery Logic

2-Heptyn-1-ol as Building Block
Chemical Synthesis

(e.g., Coupling, Etherification)

(Compound Librar))

1
|
|
|
|
|
|
|
1
|
|
|
|
1
|
High-Throughput Screening | |
1
|
|
|
|
|
|
|
|
I
1
|
|
|
1
|
|

(Hit Identification)
E_ead OptimizatiorD

Click to download full resolution via product page

Role of 2-Heptyn-1-ol in Drug Discovery
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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